5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Lipophilicity Membrane permeability Drug-likeness

5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2095409-77-9) is a trisubstituted pyrido[2,3-d]pyrimidine-2,4-dione derivative with a molecular formula of C₁₁H₁₃N₃O₃ and molecular weight of 235.24 g/mol. The compound bears a 5-hydroxy group, an N1-methyl substituent, and a 6-propyl chain on the fused pyrido[2,3-d]pyrimidine-2,4-dione core—a privileged scaffold in medicinal chemistry known for yielding ligands for kinase, phosphodiesterase, and ion channel targets.

Molecular Formula C11H13N3O3
Molecular Weight 235.243
CAS No. 2095409-77-9
Cat. No. B2768282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS2095409-77-9
Molecular FormulaC11H13N3O3
Molecular Weight235.243
Structural Identifiers
SMILESCCCC1=CNC2=C(C1=O)C(=O)NC(=O)N2C
InChIInChI=1S/C11H13N3O3/c1-3-4-6-5-12-9-7(8(6)15)10(16)13-11(17)14(9)2/h5H,3-4H2,1-2H3,(H,12,15)(H,13,16,17)
InChIKeyVEFCRYDQXOPMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2095409-77-9): Procurement-Relevant Structural and Pharmacochemical Profile


5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2095409-77-9) is a trisubstituted pyrido[2,3-d]pyrimidine-2,4-dione derivative with a molecular formula of C₁₁H₁₃N₃O₃ and molecular weight of 235.24 g/mol [1]. The compound bears a 5-hydroxy group, an N1-methyl substituent, and a 6-propyl chain on the fused pyrido[2,3-d]pyrimidine-2,4-dione core—a privileged scaffold in medicinal chemistry known for yielding ligands for kinase, phosphodiesterase, and ion channel targets [2][3]. Its computed XLogP3 of 0.6 indicates moderated lipophilicity relative to the unsubstituted core scaffold, and its two hydrogen bond donors plus four hydrogen bond acceptors define a distinctive intermolecular interaction profile [1].

Why Generic Pyrido[2,3-d]pyrimidine-2,4-dione Analogs Cannot Replace 5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in Focused Screening Campaigns


Within the pyrido[2,3-d]pyrimidine-2,4-dione chemotype, even modest substitution changes at positions 5, 6, and N1 produce divergent physicochemical and target-engagement profiles that invalidate casual interchange. The 5-hydroxy group provides an additional hydrogen bond acceptor (HBA count = 4 vs. 3 for the unsubstituted core) and introduces tautomeric equilibria affecting binding pose geometry [1]. The 6-propyl chain elevates XLogP3 from −0.3 (core scaffold) to 0.6 and introduces two rotatable bonds where the unsubstituted core has none, directly impacting membrane permeability and entropic binding penalties [2][3]. The N1-methyl group precludes N1-H tautomerization, locking the compound into a distinct hydrogen-bonding pattern compared to N1-unsubstituted analogs. These three substitutions collectively differentiate the compound from both the parent scaffold and the 5-hydroxy-1-methyl analog (CAS 1105195-93-4; XLogP3 = −0.7, RotB = 0) [4]. In the eEF-2K inhibitor SAR series, compounds differing only in the nature of the C6 substituent showed IC₅₀ values spanning from 420 nM to >10 µM, demonstrating that the 6-position alkyl chain identity has a decisive impact on target potency [2].

Quantitative Differentiation Evidence for 5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Increased Lipophilicity (XLogP3 = 0.6) vs. Both Core Scaffold (XLogP3 = −0.3) and 5-Hydroxy-1-methyl Analog (XLogP3 = −0.7)

The target compound 5-hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2095409-77-9) exhibits a computed XLogP3 of 0.6, representing a shift of +0.9 log units relative to the unsubstituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core (CAS 21038-66-4; XLogP3 = −0.3) and +1.3 log units relative to the 5-hydroxy-1-methyl analog lacking the 6-propyl group (CAS 1105195-93-4; XLogP3 = −0.7) [1][2][3]. This magnitude of lipophilicity increase is consistent with the expected contribution of the propyl chain and places the compound within the favorable logP range (0–3) for passive membrane permeation, while the comparators fall below this range.

Lipophilicity Membrane permeability Drug-likeness

Enhanced Conformational Flexibility (Rotatable Bond Count = 2) vs. Core Scaffold and 5-Hydroxy-1-methyl Analog (RotB = 0)

The 6-propyl substituent of the target compound introduces two rotatable bonds, whereas both the unsubstituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core (CAS 21038-66-4) and the 5-hydroxy-1-methyl analog (CAS 1105195-93-4) have zero rotatable bonds [1][2][3]. This structural feature provides the target compound with a degree of conformational adaptability at the C6 position that is entirely absent in the comparator compounds. In the eEF-2K inhibitor SAR series, the nature of the C6 substituent was identified as a key determinant of inhibitory potency, with compound 6 (A-484954, bearing a 4-hydroxy-3-methoxybenzyl group at C6) achieving an IC₅₀ of 420 nM and compound 9 achieving 930 nM, while compound 12 (distinct C6 substitution) was inactive [4].

Conformational entropy Binding adaptability Molecular recognition

Class-Level eEF-2K Inhibitory Potential Supported by C6-Alkyl SAR: IC₅₀ Range from 420 nM to Inactive Within a Single Pyrido[2,3-d]pyrimidine-2,4-dione Series

In the most directly relevant peer-reviewed SAR study of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors, compounds 6–16 were evaluated in a defined biochemical assay. Compound 6 (A-484954, with a 4-hydroxy-3-methoxybenzyl group at C6 on the pyrido[2,3-d]pyrimidine-2,4-dione core) achieved an IC₅₀ of 420 nM; compound 9 (with a distinct C6 substituent) achieved 930 nM; and compound 12 showed no detectable inhibition [1]. This 2.2-fold intra-series potency difference demonstrates that the C6 substituent identity is a critical potency determinant. The target compound's 6-propyl group occupies the same vector as the C6 substituents in this SAR study, placing it within a chemical space where measurable but tunable eEF-2K inhibitory activity is expected [1]. Additionally, compound 6 was shown to significantly reduce eEF-2K activity in MDA-MB-231 breast cancer cells, confirming cellular target engagement [1].

eEF-2K inhibition Cancer metabolism Kinase SAR

Class-Level PIM-1 Kinase Inhibition Evidence: Pyrido[2,3-d]pyrimidine Derivatives Achieve Sub-20 nM IC₅₀ with Superior Potency to Staurosporine

In a 2024 study of structurally related pyrido[2,3-d]pyrimidine derivatives, compounds 4 and 10 exhibited potent PIM-1 kinase inhibition with IC₅₀ values of 11.4 nM and 17.2 nM, respectively, achieving 97.8% and 94.6% inhibition compared to the reference inhibitor staurosporine (IC₅₀ = 16.7 nM, 95.6% inhibition) [1]. Compound 4 also demonstrated remarkable cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.57 µM) and HepG2 cells (IC₅₀ = 1.13 µM), and increased apoptosis by 58.29-fold relative to untreated controls [1]. While the specific compounds in this study bear different substitution patterns than the target compound, they share the identical pyrido[2,3-d]pyrimidine-2,4-dione core scaffold, establishing this chemotype as capable of delivering single-digit nanomolar kinase inhibition and robust cellular activity.

PIM-1 kinase Oncology Apoptosis induction

Hydrogen Bond Acceptor Count (HBA = 4) Distinguishes Target Compound from Core Scaffold (HBA = 3) and Matches the 5-Hydroxy-1-methyl Analog

The target compound 5-hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a computed hydrogen bond acceptor (HBA) count of 4, compared to 3 for the unsubstituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core [1][2]. This additional HBA is contributed by the 5-hydroxy oxygen. The 5-hydroxy-1-methyl analog (CAS 1105195-93-4) also has HBA = 4, indicating that the 5-hydroxy group is the sole contributor to this increased acceptor capacity [3]. In co-crystal structures of pyrido[2,3-d]pyrimidine inhibitors bound to tyrosine kinases, the pyrido[2,3-d]pyrimidine template engages in a conserved hydrogen-bonding pattern with the kinase hinge region [4]; the 5-hydroxy group at the C5 position is positioned to form additional water-mediated or direct hydrogen bonds within the binding pocket that are inaccessible to 5-unsubstituted analogs.

Hydrogen bonding Molecular recognition Pharmacophore design

Procurement-Relevant Application Scenarios for 5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Based on Verifiable Differentiation Evidence


Focused Kinase Inhibitor Library Design: eEF-2K and PIM-1 Screening Campaigns

The pyrido[2,3-d]pyrimidine-2,4-dione scaffold has demonstrated validated inhibitory activity against both eEF-2K (IC₅₀ values from 420 nM within a single C6-variant series) and PIM-1 kinase (IC₅₀ as low as 11.4 nM, surpassing staurosporine) [1][2]. The target compound's 6-propyl chain provides a C6 alkyl substituent that is structurally distinct from the 4-hydroxy-3-methoxybenzyl group of A-484954 (the benchmark eEF-2K inhibitor), offering a differentiated vector for SAR exploration. Procurement of this compound is justified when building a diversity-oriented kinase screening set around the pyrido[2,3-d]pyrimidine-2,4-dione pharmacophore, particularly for campaigns targeting cancer metabolism (eEF-2K) or oncology (PIM-1).

Physicochemical Property-Driven Lead Optimization: Scaffold with Favorable logP and HBA Profile

With an XLogP3 of 0.6—situated within the optimal range for passive permeability while avoiding excessive lipophilicity—and HBA = 4, the target compound occupies a desirable property space that the more polar core scaffold (XLogP3 = −0.3, HBA = 3) and the 5-hydroxy-1-methyl analog (XLogP3 = −0.7, HBA = 4) do not fully achieve [1][2][3]. This balanced profile supports its use as a starting point for lead optimization programs where both adequate solubility (enabled by the 5-hydroxy group) and membrane permeability (enabled by the 6-propyl chain) are required simultaneously.

TRPC5 Ion Channel Modulator Screening Based on Patent-Disclosed Scaffopore

The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core has been explicitly claimed in patent literature (US9440972B2) as a TRPC5 modulator scaffold for treating TRPC5 receptor-mediated disorders including neuropsychiatric and kidney conditions [1]. The target compound's substitution pattern—featuring both a 5-hydroxy and a 6-propyl group—represents a structurally distinct embodiment within this patented chemical space, making it a relevant procurement candidate for TRPC5-focused screening and IP-diversification strategies.

Academic Medicinal Chemistry: Scaffold with Three Tunable Vectors for Undergraduate and Graduate Research

The compound presents three chemically distinct substitution sites (C5-hydroxy, N1-methyl, C6-propyl) that are amenable to further derivatization, making it a versatile intermediate for academic synthetic methodology development and structure-activity relationship teaching. The well-characterized physicochemical properties (MW = 235.24, XLogP3 = 0.6, HBD = 2, HBA = 4, RotB = 2) [1] provide a baseline for student exercises in property-driven molecular design, while the compound's membership in the pyrido[2,3-d]pyrimidine-2,4-dione class connects it to a rich literature of kinase, phosphodiesterase, and ion channel pharmacology [2][3].

Quote Request

Request a Quote for 5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.